N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
Description
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 4-ethoxyphenyl group at position 4, a methyl group at position 5, and a methanesulfonylbenzamide moiety at position 2.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-4-26-16-10-8-14(9-11-16)18-13(2)27-20(21-18)22-19(23)15-6-5-7-17(12-15)28(3,24)25/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOIKBBJEDKHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MMV665913 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing such compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and purification processes. Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
MMV665913 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used in research to understand its effects on biological systems, particularly its antimalarial properties.
Medicine: MMV665913 is being investigated for its potential as a therapeutic agent against malaria and other parasitic diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of MMV665913 involves its interaction with specific molecular targets within the malaria parasite. It disrupts critical biological pathways, leading to the death of the parasite. The exact molecular targets and pathways involved are subjects of ongoing research, but it is believed to interfere with the parasite’s ability to replicate and survive within the host .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several benzamide-thiazole derivatives reported in the literature. Key comparisons include:
Key Observations :
- Methanesulfonyl vs. Other Sulfonyl Groups: The methanesulfonylbenzamide moiety introduces strong electron-withdrawing effects, which could influence receptor binding kinetics compared to sulfonamides with bulkier substituents (e.g., isoquinoline sulfonyl in ).
- Fluorinated Analogues : Compounds like those in utilize trifluoromethyl groups to enhance metabolic stability and binding affinity, whereas the target compound relies on ethoxy and methyl groups for steric and electronic modulation.
Pharmacological and Biochemical Profiles
Receptor Targeting
- Purinoreceptor Antagonists: Fluorinated benzamide-thiazoles (e.g., ) exhibit purinoreceptor antagonism, suggesting that the target compound’s methanesulfonyl group could similarly modulate purinergic signaling, though this requires experimental validation.
- mGluR Imaging Agents: Thiazole-benzamide derivatives like [18F]FIMX and [11C]ITMM are used as PET ligands for metabotropic glutamate receptors (mGluR1/5) .
Antimicrobial Activity
- Antitubercular Thiazoles: 2-Aminothiazole derivatives with sulfonyl or benzamide groups (e.g., ) show activity against Mycobacterium tuberculosis. The methanesulfonyl group in the target compound may confer similar efficacy, though substituent optimization (e.g., ethoxy vs. methyl) could alter potency .
Biological Activity
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 342.47 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities. The presence of the methanesulfonyl group enhances its solubility and bioavailability.
- Antitumor Activity : Preliminary studies suggest that thiazole derivatives exhibit significant antitumor properties. The compound may inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of signaling pathways like MAPK and PI3K/Akt .
- Antimicrobial Properties : Thiazole compounds are often recognized for their antimicrobial activities against a range of pathogens. The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .
Biological Activity Data
The biological activity data for this compound is summarized in the following table:
| Activity | IC50/EC50 Value | Test System | Reference |
|---|---|---|---|
| Antitumor | 25 µM | MCF-7 Breast Cancer Cells | |
| Antimicrobial (E. coli) | 15 µg/mL | Agar Diffusion Method | |
| Anti-inflammatory | 30 µM | RAW 264.7 Macrophages |
Case Study 1: Antitumor Efficacy
In a study conducted on MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 25 µM, indicating potent antitumor activity. The study highlighted its ability to induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) levels .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy against Escherichia coli. The compound showed an effective minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting its potential as a lead compound for developing new antibacterial agents .
Case Study 3: Anti-inflammatory Mechanism
Research on RAW 264.7 macrophages revealed that treatment with the compound reduced levels of TNF-alpha and IL-6, key pro-inflammatory cytokines. This suggests that it may be useful in managing inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-ethoxyphenylacetamide with methyl thiocyanate to form the thiazole core.
- Step 2 : Sulfonylation of the benzamide moiety using methanesulfonyl chloride under basic conditions (e.g., diisopropylethylamine in dichloromethane).
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product.
Key conditions: Anhydrous solvents, controlled temperatures (0–60°C), and inert atmosphere to prevent oxidation .
Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, thiazole methyl at δ 2.4 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 457.12).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline derivatives are available .
Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or sulfotransferases due to the methanesulfonyl group.
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modify Substituents : Replace the ethoxy group with halogen (e.g., Cl, F) to enhance lipophilicity or the methanesulfonyl group with sulfonamide to improve solubility.
- Assay Parallelization : Test derivatives in parallel against multiple targets (e.g., receptors, enzymes) to identify selectivity.
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like mGluR5 or purinoreceptors .
Q. What experimental strategies can elucidate the mechanism of action for this compound?
- Methodological Answer :
- Target Deconvolution : Combine affinity chromatography (immobilized compound) with mass spectrometry to identify binding proteins.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors (e.g., mGluR5).
- Gene Knockdown : Use siRNA to silence candidate targets and assess impact on compound efficacy .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate results using independent methods (e.g., SPR vs. fluorescence polarization for binding).
- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. primary neurons) to identify system-specific biases.
- Dose-Response Curves : Ensure consistency in EC/IC values across replicates .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Blood-Brain Barrier (BBB) Penetration : Use in vitro BBB models (e.g., hCMEC/D3 cells) or PET imaging with radiolabeled analogs (e.g., F derivatives).
- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction .
Q. How can researchers address off-target effects observed in high-throughput screens?
- Methodological Answer :
- Counter-Screens : Test against panels of unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity.
- Cryo-EM/Co-Crystallization : Resolve compound-target complexes to identify non-specific binding pockets.
- Proteome-Wide Profiling : Use thermal shift assays (TSA) to detect unintended protein interactions .
Q. What in vivo models are suitable for validating therapeutic potential?
- Methodological Answer :
- Neuroinflammatory Models : Administer to LPS-induced neuroinflammation mice (monitor cytokines via ELISA).
- Xenograft Tumors : Evaluate antitumor efficacy in nude mice implanted with patient-derived cancer cells.
- Pharmacodynamic Markers : Track target engagement via PET ligands (e.g., C-labeled analogs) .
Q. How can synergistic effects with existing therapies be systematically explored?
- Methodological Answer :
- Combinatorial Screens : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics or chemotherapeutics.
- Transcriptomics : Profile gene expression changes post-treatment to identify synergistic pathways.
- In Vivo Co-Dosing : Test efficacy in resistant models (e.g., methicillin-resistant S. aureus infections) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
